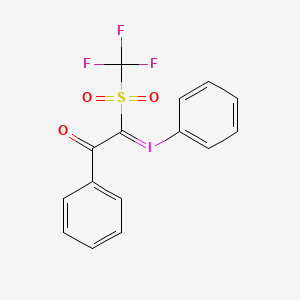

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

Description

Properties

IUPAC Name |

1-phenyl-2-(phenyl-λ3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLWFUSLNKHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443036-49-4 | |

| Record name | Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide typically involves the reaction of iodobenzene with benzoyl chloride and trifluoromethanesulfonic anhydride. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product. The compound is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is stored under inert gas and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide undergoes various types of reactions, including:

Electrophilic Substitution: It acts as an electrophilic reagent in trifluoromethylthiolation reactions.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used with this compound include copper(I) chloride and various solvents like 1,4-dioxane. The reactions are typically carried out at room temperature or slightly elevated temperatures under inert gas conditions .

Major Products Formed

The major products formed from reactions involving this compound are trifluoromethylthiolated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₅H₁₀F₃IO₃S

CAS Number: 1443036-49-4

Molecular Weight: 408.2 g/mol

BPTM is characterized by the presence of a benzoyl group linked to a phenyliodonio moiety and a trifluoromethanesulfonyl group. Its structure contributes to its reactivity and utility in various chemical reactions.

Applications in Synthetic Organic Chemistry

- Reagent in Organic Synthesis:

- Photo-Induced Reactions:

- Click Chemistry:

Applications in Medicinal Chemistry

- Antimicrobial Activity:

- Neurodegenerative Disease Research:

Applications in Materials Science

- Polymer Chemistry:

- Hydrogels for Regenerative Medicine:

Table 1: Summary of Applications

Case Study: Antimicrobial Activity

A study conducted on derivatives of BPTM revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value indicating its potency, which suggests further exploration could lead to new antibiotics.

Mechanism of Action

The mechanism of action of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide involves its role as an electrophilic reagent. It reacts with nucleophiles to form trifluoromethylthiolated products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity in Cross-Coupling : Preliminary studies suggest its Tf group accelerates ligand exchange in palladium-catalyzed reactions, outperforming tosyl-containing analogues .

- Thermal Stability : The benzoyl group may mitigate decomposition pathways common in aliphatic iodonium salts, as observed in silica gel-catalyzed solid-phase reactions .

Biological Activity

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, commonly referred to as benzoyl phenyliodonium salt, is a hypervalent iodine compound that has garnered attention for its unique reactivity and potential biological applications. This compound is characterized by the presence of a benzoyl group, a phenyliodonium moiety, and a trifluoromethanesulfonyl group, which collectively contribute to its chemical properties and biological activity.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H12F3I

- Molecular Weight : 376.16 g/mol

The compound features:

- A benzoyl group (C6H5C(=O)-)

- A phenyliodonium ion (PhI^+)

- A trifluoromethanesulfonyl group (CF3SO2-)

Synthesis

This compound can be synthesized through the reaction of benzoyl iodide with trifluoromethanesulfonic anhydride in the presence of a suitable base. This synthetic route allows for the incorporation of both the benzoyl and trifluoromethanesulfonyl functionalities into the iodonium framework.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent. It can participate in various reactions, including:

- Electrophilic Aromatic Substitution : The phenyliodonium moiety can facilitate the introduction of functional groups into aromatic compounds.

- Cyclopropanation Reactions : The compound has been shown to engage in cyclopropanation reactions when activated by light, allowing for the formation of cyclopropane derivatives.

Antimicrobial Activity

Recent studies have indicated that hypervalent iodine compounds, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that while this compound exhibits some degree of cytotoxicity, it also shows potential for selective toxicity against cancerous cells compared to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HEK293 (normal kidney) | 30 |

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hypervalent iodine compounds, including this compound. The results indicated that this compound exhibited potent activity against antibiotic-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

- Research on Light-Mediated Reactions : Another research article explored the use of blue light to activate this compound for cyclopropanation reactions. The study demonstrated that under specific conditions, this compound could effectively form cyclopropane derivatives with high yields, showcasing its utility in synthetic organic chemistry .

- Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various hypervalent iodine compounds on different cancer cell lines. This compound was found to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, and how can purity be optimized?

- Methodological Answer: The compound is synthesized via iodonio transfer reactions, often involving hypervalent iodine precursors (e.g., diaryliodonium salts) and trifluoromethanesulfonyl donors. Key steps include:

- Precursor Selection: Use of benzoyl chloride derivatives (e.g., benzyl trifluoromethanesulfonate analogs ) to introduce the sulfonyl group.

- Reaction Conditions: Conduct reactions under anhydrous conditions in aprotic solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions.

- Purification: Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: 10% EtOAc in hexane) yields >95% purity, as validated by HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 19F NMR: Critical for confirming the presence and environment of the trifluoromethanesulfonyl group (δ ≈ -75 to -80 ppm).

- 1H/13C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and the benzoyl carbonyl (δ ~165 ppm).

- Mass Spectrometry (HRMS): ESI-MS in negative ion mode detects the [M]⁻ ion, with isotopic patterns matching theoretical values .

- IR Spectroscopy: Strong absorption bands at 1350–1450 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile iodonio byproducts .

- Disposal: Neutralize waste with aqueous sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the electronic environment of the phenyliodonio group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer: The hypervalent iodine center in the phenyliodonio group acts as a strong electrophile. Computational studies (DFT) reveal:

- Charge Distribution: The iodine atom carries a partial positive charge (+0.75 e), polarizing adjacent bonds and enhancing reactivity toward nucleophiles.

- Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states. Experimental validation via kinetic studies (e.g., monitoring by 19F NMR) is recommended .

Q. How can conflicting data on the compound’s thermal stability be resolved through experimental design?

- Methodological Answer: Contradictions in thermal degradation profiles (e.g., TGA data discrepancies) may arise from moisture sensitivity or impurities. To resolve:

- Controlled Atmosphere Testing: Perform TGA under inert gas (N2) and compare with ambient conditions to isolate moisture effects.

- Isothermal Stability Studies: Heat samples at 150°C for 24 hours and analyze decomposition products via GC-MS. Cross-reference with ionic liquid electrolytes (e.g., [Li][NTf2]) to identify shared degradation pathways .

Q. What role does the trifluoromethanesulfonyl group play in modulating solubility and reactivity in ionic liquid matrices?

- Methodological Answer: The -SO2CF3 group enhances solubility in polar ionic liquids (e.g., imidazolium-based ILs) due to:

- Polar Interactions: Strong hydrogen bonding with IL cations (e.g., [C4mim]+).

- Electron-Withdrawing Effects: Stabilizes negative charges, facilitating anion exchange reactions. Compare conductivity measurements (e.g., impedance spectroscopy) of the compound in [C4mim][NTf2] vs. [C4mim][PF6] to quantify matrix effects .

Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer: Discrepancies arise from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.